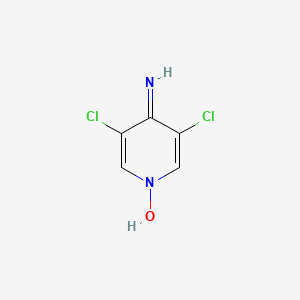

4-Amino-3,5-dichloropyridine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFGYHCLUPWFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=N)C(=CN1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443348 | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91872-02-5 | |

| Record name | 4-Amino-3,5-dichloropyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide

CAS Number: 91872-02-5

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a key chemical intermediate and a known impurity in the synthesis of the pharmaceutical agent Roflumilast.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 91872-02-5 | [2] |

| Molecular Formula | C5H4Cl2N2O | [2] |

| Molecular Weight | 179.00 g/mol | [3] |

| IUPAC Name | 4-amino-3,5-dichloropyridine 1-oxide | [4] |

| Synonyms | 3,5-dichloro-1-oxidopyridin-1-ium-4-amine | |

| Melting Point | 208-210 °C (decomposes) | |

| Appearance | Off-White to Pale Beige Solid |

Synthesis Protocols

Two primary synthetic routes for this compound have been reported. The selection of a particular method may depend on the available starting materials and desired scale.

Method 1: From 4-nitro-3,5-dichloropyridine-N-oxide

This method involves the reduction of the nitro group of 4-nitro-3,5-dichloropyridine-N-oxide.

-

Experimental Protocol:

-

A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).

-

The tube is heated in a rotating oil bath at 70°C for 3 hours.

-

After cooling, the reaction mixture is filtered to yield a solid product and a filtrate.

-

The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO4), and the solvent is evaporated.

-

The solid obtained from filtration is recrystallized from hot methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.

-

-

Yield: Approximately 30%[1]

Method 2: From 4-Amino-3,5-dichloropyridine

This process involves the N-oxidation of 4-Amino-3,5-dichloropyridine using an oxidizing agent.

-

Experimental Protocol:

-

To a flask fitted with a mechanical stirrer, add 100 ml of glacial acetic acid at room temperature.

-

Add 4-Amino-3,5-dichloropyridine (25 gm) to the flask with stirring.

-

Heat the reaction mass to a temperature between 50-75°C.

-

Add 80 gm of hydrogen peroxide (46%) in four equal lots, with an 8-hour interval between each addition.

-

After the final addition, maintain the reaction mixture at 70-85°C for 8 hours.

-

Cool the mixture to 5°C and adjust the pH to 3.7-4.2 by adding a 48% caustic solution (approximately 15 gm).

-

Collect the precipitated solid by filtration, wash it with chilled water, and dry it to obtain the product.

-

Further purification can be achieved by recrystallization from methanol.

-

-

Purity: 94.69% to 99% by HPLC.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification as an impurity in Roflumilast.

Representative HPLC Method:

While a specific monograph for this compound is not available, methods developed for Roflumilast and its impurities can be adapted.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 5 mM Ammonium acetate buffer (pH 4.2) with 0.5% v/v triethylamine |

| Gradient | 0 min/80% B, 35 min/10% B, 36 min/80% B, 40 min/80% B |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 25°C |

| Detection | Diode-Array Detector (DAD) |

Relationship with Roflumilast

This compound is a known process impurity in the manufacturing of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its presence and concentration are critical quality attributes that need to be monitored and controlled during drug production. There is currently no publicly available information on the specific biological activity or potential PDE4 inhibitory effects of this compound itself.

Visualizations

Caption: Synthetic pathways for this compound.

Caption: Relationship of this compound to Roflumilast.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest primarily due to its role as an impurity in the production of Roflumilast. A thorough understanding of its synthesis and analytical characterization is crucial for quality control in the pharmaceutical industry. The information provided in this guide serves as a valuable resource for professionals working with this compound.

References

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide

This guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a significant chemical intermediate in pharmaceutical research and development. It is primarily known as a metabolite and impurity of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). This document outlines its chemical properties, synthesis protocols, and its role in the context of PDE4 inhibition.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C5H4Cl2N2O[1][2] |

| Molecular Weight | 179.00 g/mol [3] |

| Exact Mass | 177.9701 g/mol [1] |

| CAS Number | 91872-02-5[1][3] |

| Melting Point | 208-210 °C (decomposes)[4] |

| Appearance | Off-White to Pale Beige Solid |

| InChI Key | CEECPWRWUMQUKU-UHFFFAOYSA-N[5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Two common synthesis routes are described below.

Method 1: Amination of 4-nitro-3,5-dichloropyridine-N-oxide

This protocol involves the direct amination of a nitro precursor.

-

Reactants: 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).[1]

-

Procedure:

-

Combine the reactants in a sealed Carius tube.

-

Heat the tube in a rotating oil bath at 70°C for 3 hours.[1]

-

After cooling, filter the resulting mixture to separate the solid product from the filtrate.

-

Extract the filtrate with dichloromethane (DCM), dry the organic layer with magnesium sulfate (MgSO₄), and evaporate the solvent.

-

Recrystallize the solid product from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.[1]

-

-

Yield: Approximately 30% (0.1 g).[1]

Method 2: N-oxidation of 4-Amino-3,5-dichloropyridine

This alternative method starts with the corresponding pyridine and introduces the N-oxide functionality.

-

Reactants: 4-Amino-3,5-dichloropyridine (20 g), glacial acetic acid (150 ml), and 27.5% hydrogen peroxide (243 g).[4]

-

Procedure:

-

In a flask equipped with a mechanical stirrer, dissolve 4-Amino-3,5-dichloropyridine in glacial acetic acid at 30-35°C.

-

Add the hydrogen peroxide to the stirred solution in one portion.

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.[4]

-

Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 using a 10% caustic solution.

-

Filter the resulting precipitate, wash it with chilled water, and dry to obtain the crude product.

-

Purify the crude product by recrystallization from methanol.[4]

-

-

Purity: This method can yield a product with 99% purity as determined by HPLC.[4]

Logical and Signaling Pathways

The following diagrams illustrate the synthesis of this compound and its relationship to the PDE4 signaling pathway.

Caption: Synthesis routes to this compound.

Caption: Role as a Roflumilast metabolite in the PDE4 signaling pathway.

Applications and Biological Relevance

This compound is primarily of interest due to its relationship with Roflumilast. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD. By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), leading to a reduction in the release of pro-inflammatory mediators.

The N-oxide is a known impurity and metabolite of Roflumilast.[1] Therefore, its synthesis and characterization are important for pharmaceutical quality control and for understanding the metabolic fate and potential off-target effects of Roflumilast. The parent compound, 4-Amino-3,5-dichloropyridine, also serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, including herbicides and fungicides.[6][7]

References

- 1. This compound | 91872-02-5 [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Properties of 4-Amino-3,5-dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Amino-3,5-dichloropyridine N-oxide, a compound of interest in pharmaceutical development due to its association with the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.

Chemical Identity and Physical Properties

This compound is a pyridine N-oxide derivative substituted with an amino group and two chlorine atoms. Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-Amino-3,5-dichloropyridine 1-oxide |

| CAS Number | 91872-02-5[1] |

| Molecular Formula | C₅H₄Cl₂N₂O[1] |

| Molecular Weight | 179.00 g/mol [2] |

| Canonical SMILES | NC1=C(Cl)C=--INVALID-LINK--C=C1Cl[1] |

| InChI Key | CEECPWRWUMQUKU-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 210 °C | Recrystallized from methanol.[1] |

| Boiling Point | Data not available | The boiling point for the precursor, 4-Amino-3,5-dichloropyridine, is reported as 250.8±35.0 °C at 760 mmHg, but experimental data for the N-oxide is not readily available.[3] |

| pKa | Data not available | - |

| Solubility | Recrystallized from hot methanol, suggesting some solubility. Extracted into Dichloromethane (DCM). | Quantitative solubility data in water and common organic solvents is not readily available. |

| Appearance | Solid | - |

Synthesis and Reactivity

Synthesis

Two primary methods for the synthesis of this compound have been documented.

Method 1: From 4-nitro-3,5-dichloropyridine-N-oxide

This method involves the amination of a nitro-substituted precursor.

-

Experimental Protocol:

-

A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/mL solution), and acetonitrile (1 cm³).[1]

-

The tube is heated in a rotating oil bath at 70 °C for 3 hours.[1]

-

The resulting mixture is filtered to separate a solid product from the filtrate.[1]

-

The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and the solvent is evaporated.[1]

-

The solid obtained from the initial filtration is recrystallized from hot methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.[1]

-

Method 2: From 4-Amino-3,5-dichloropyridine

This method involves the N-oxidation of the corresponding pyridine.

-

Experimental Protocol:

-

To a solution of 4-aminopyridine in concentrated hydrochloric acid, a hydrogen peroxide solution is added dropwise with stirring.

-

The reaction mixture is cooled and then basified to precipitate the product.

-

The precipitate is filtered to yield 4-amino-3,5-dichloropyridine.

-

In a flask equipped with a mechanical stirrer, 4-Amino-3,5-dichloropyridine is dissolved in glacial acetic acid.

-

Hydrogen peroxide is added, and the reaction mixture is heated.

-

After cooling, the pH is adjusted, and the crude product is recovered.

-

Purification with methanol yields pure 4-amino-3,5-dichloropyridine-N-oxide.

-

Experimental Workflow for Synthesis Method 1

Caption: Synthesis of this compound from its nitro precursor.

Chemical Reactivity

Detailed experimental studies on the reactivity of this compound are limited in publicly available literature. However, the reactivity can be inferred from the functional groups present:

-

Pyridine N-oxide moiety: This group can undergo deoxygenation. The N-O bond can also influence the electron density of the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack.

-

Amino group: The amino group is a nucleophilic center and can participate in reactions such as acylation, alkylation, and diazotization.

-

Chloro groups: The chlorine atoms are electron-withdrawing and can be susceptible to nucleophilic aromatic substitution under certain conditions, although the electron-donating amino group may deactivate the ring towards such reactions.

Spectroscopic Data

Table 3: Expected Spectroscopic Features of this compound

| Spectrum | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring would be expected to appear as singlets or doublets in the aromatic region (typically 7-9 ppm). The protons of the amino group would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring are expected. The carbons attached to the chlorine and nitrogen atoms would show characteristic shifts. |

| IR | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic ring, and the N-O stretching vibration (typically around 1200-1300 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (approximately 179 for the most common isotopes). Fragmentation patterns may involve the loss of the oxygen atom from the N-oxide.[1] |

Biological Context and Signaling Pathway

This compound is known as an impurity of the drug Roflumilast.[1] Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade, particularly in chronic obstructive pulmonary disease (COPD).

The mechanism of action of PDE4 inhibitors involves the modulation of cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. PDE4 enzymes hydrolyze cAMP to AMP. By inhibiting PDE4, Roflumilast (and by extension, the biological context of its impurities) leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the inflammatory response.

PDE4 Signaling Pathway in Inflammation

Caption: The role of PDE4 in the inflammatory signaling cascade.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3,5-dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of 4-Amino-3,5-dichloropyridine N-oxide. This compound is of significant interest as a known impurity in the synthesis of Roflumilast, a potent phosphodiesterase 4 (PDE4) inhibitor.[1] A thorough understanding of its structure is crucial for quality control, regulatory compliance, and for assessing any potential biological activity.

Compound Identity and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄Cl₂N₂O.[2] Its structure is characterized by a pyridine ring that has been oxidized at the nitrogen atom, with an amino group at the 4-position and chlorine atoms at the 3 and 5-positions.

| Property | Value | Source |

| CAS Number | 91872-02-5 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [2] |

| Molecular Weight | 179.00 g/mol | [2] |

| Exact Mass | 177.9701 g/mol | [1] |

| Melting Point | 210 °C (decomposes) | [1] |

| Appearance | Solid | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the amination of a nitropyridine precursor. The general workflow for one common synthetic route is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

-

A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol).[1]

-

Aqueous ammonia (1 cm³) and acetonitrile (1 cm³) are added to the tube.[1]

-

The sealed tube is heated in a rotating oil bath at 70°C for 3 hours.[1]

-

After cooling, the resulting mixture is filtered to separate the solid product from the filtrate.[1]

-

The collected solid is then recrystallized from hot methanol to yield pure this compound.[1]

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data: Due to the symmetrical nature of the molecule, the two protons on the pyridine ring (at C2 and C6) are chemically equivalent and would appear as a single signal. The protons of the amino group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

Expected ¹³C NMR Data: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the pyridine ring: one for the equivalent C2 and C6, one for the equivalent C3 and C5 (to which the chlorine atoms are attached), and one for C4 (to which the amino group is attached). The N-oxidation typically causes a downfield shift for the carbons alpha to the nitrogen and a slight upfield shift for the gamma carbon.

| Expected ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (ppm) | Multiplicity |

| ~8.2 | s |

| ~6.0-7.0 | br s |

| Expected ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| ~140 | C-2, C-6 |

| ~145 | C-4 |

| ~115 | C-3, C-5 |

Note: The chemical shifts are estimations based on data from similar pyridine N-oxide structures and are for illustrative purposes.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

Acquire ¹³C NMR spectra on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., Waltz-16) should be applied.[3]

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Expected Mass Spectrum Data: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to the exact mass of the compound (177.9701 for C₅H₄Cl₂N₂O).[1] The isotopic pattern will be characteristic for a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

A key fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom.[4] Therefore, a significant fragment ion corresponding to the loss of 16 Da from the molecular ion would be expected.

| Expected Mass Spectrometry Data | |

| m/z | Assignment |

| 177.9701 / 179.9779 / 181.9750 | [M]⁺ isotopic cluster for C₅H₄Cl₂N₂O |

| 161.9701 / 163.9672 / 165.9642 | [M-O]⁺ isotopic cluster |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule.[5]

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While the crystal structure for this compound has not been published, the structure of its precursor, 4-Amino-3,5-dichloropyridine, is known.[6][7] This provides valuable information about the geometry of the dichlorinated aminopyridine core. The N-oxidation would be expected to slightly lengthen the N-C bonds of the pyridine ring and introduce the N-O bond.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent.[8] The choice of solvent is critical and may require screening.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[9]

Biological Context: Role as a PDE4 Inhibitor Impurity

This compound is an impurity of Roflumilast, a selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, levels of cAMP increase, leading to a downstream anti-inflammatory response.

Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

The presence of this compound as an impurity necessitates its careful characterization to ensure it does not interfere with the therapeutic action of the active pharmaceutical ingredient or introduce any unwanted biological effects.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a combination of synthesis, spectroscopy, spectrometry, and crystallography. While a complete set of experimental data for this specific molecule is not widely published, this guide provides a comprehensive framework for its characterization based on established chemical principles and data from analogous compounds. For drug development professionals, a thorough understanding and application of these techniques are paramount for ensuring the purity, safety, and efficacy of pharmaceutical products.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Amino-3,5-dichloropyridine N-oxide (CAS No. 91872-02-5). Due to the limited availability of experimentally published spectra for this specific molecule, this document combines confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. These predictions are based on established principles of spectroscopy and data from analogous compounds, offering a robust reference for researchers.

Compound Overview

This compound is a halogenated, N-oxidized pyridine derivative. Its structure incorporates a primary amino group, two chlorine atoms, and an N-oxide functional group on a pyridine ring. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. For instance, it is known as an impurity in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[1]

Molecular Structure:

Caption: Molecular Structure of this compound.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Mass Spectrometry (MS) Data

The mass spectrometry data confirms the molecular weight of the compound. Given the presence of two chlorine atoms, a characteristic isotopic pattern is expected for the molecular ion peak.

| Parameter | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 179.00 g/mol | [2] |

| Exact Mass (M+) | 177.9701 u | [1][3] |

| Expected Isotopic Pattern | M+ (¹⁰⁰%), M+2 (~65%), M+4 (~10%) due to ³⁵Cl and ³⁷Cl isotopes. | [3][4][5] |

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum for this compound would be relatively simple, showing signals for the amino protons and the two equivalent aromatic protons. The N-oxide group generally causes a downfield shift of adjacent protons.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 2H | H-2, H-6 (aromatic) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (amino) |

Predicted in DMSO-d₆

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum would show three distinct signals for the carbon atoms of the pyridine ring, reflecting the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-4 |

| ~ 138 - 142 | C-2, C-6 |

| ~ 110 - 115 | C-3, C-5 |

Predicted in DMSO-d₆

Infrared (IR) Spectral Data (Predicted)

The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the N-H and C-N bonds of the primary aromatic amine, as well as the N-O bond of the N-oxide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric)[7] |

| 1650 - 1580 | Medium | N-H bend (scissoring)[7] |

| 1335 - 1250 | Strong | C-N stretch (aromatic)[7] |

| 970 - 940 | Strong | N-O stretch[8] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectral analysis of this compound.

Synthesis Protocol

A common method for the preparation of this compound involves the N-oxidation of 4-amino-3,5-dichloropyridine.[9]

Caption: General workflow for the synthesis of this compound.

-

Reaction Setup: 4-Amino-3,5-dichloropyridine is dissolved in glacial acetic acid in a flask equipped with a stirrer.

-

Oxidation: An oxidizing agent, typically hydrogen peroxide (e.g., 27.5% solution), is added to the stirred solution.[9]

-

Heating: The reaction mixture is heated to a specified temperature (e.g., 60-65°C) and maintained for several hours to ensure the completion of the reaction.[9]

-

Workup: The mixture is then cooled, and the pH is adjusted to the range of 4.0 - 4.2 using a basic solution (e.g., 10% caustic solution) to precipitate the product.[9]

-

Isolation: The resulting precipitate is filtered, washed with chilled water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[1][3]

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)) is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) for ESI, or introduced directly for EI.

-

Data Acquisition: For ESI, the analysis is typically performed in positive ion mode. For EI, a standard electron energy of 70 eV is used. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 u).

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution data allows for the determination of the elemental composition of the ions.

General Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound like this compound.

Caption: A generalized workflow for the spectral analysis of a chemical compound.

References

- 1. This compound | 91872-02-5 [chemicalbook.com]

- 2. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-3,5-dichloropyridine N-oxide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

This document provides a comprehensive overview of the primary synthesis pathways for this compound, a key impurity and intermediate in the manufacturing of various pharmaceuticals, including the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct chemical strategies:

-

Pathway A: Amination of a Nitro Precursor: This route involves the nucleophilic substitution of a nitro group on the pyridine ring with an amino group. The typical starting material is 4-nitro-3,5-dichloropyridine-N-oxide.

-

Pathway B: N-Oxidation of an Amino Precursor: This method starts with 4-Amino-3,5-dichloropyridine and introduces the N-oxide functionality through oxidation of the pyridine ring's nitrogen atom. This pathway often includes the initial synthesis of the dichlorinated aminopyridine precursor.

The following sections provide a detailed exploration of these pathways, including experimental data and protocols.

Pathway A: Synthesis from 4-Nitro-3,5-dichloropyridine-N-oxide

This pathway involves a direct amination reaction where the nitro group at the C4 position is displaced by an amino group from an ammonia source.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-nitro-3,5-dichloropyridine-N-oxide | [1][2] |

| Reagent | Aqueous Ammonia (0.88 g/L solution) | [1][2] |

| Solvent | Acetonitrile | [1][2] |

| Temperature | 70 °C | [1][2] |

| Reaction Time | 3 hours | [1][2] |

| Yield | 30% | [1][2] |

| Melting Point | 210 °C (from Methanol) | [1][2] |

Experimental Protocol

-

A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).[1][2]

-

The sealed tube is heated in a rotating oil bath at 70 °C for 3 hours.[1][2]

-

After cooling, the resulting mixture is filtered to separate a solid product from the filtrate.[1][2]

-

The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and the solvent is evaporated.[1][2]

-

The solid obtained from the initial filtration is recrystallized from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide (0.1 g, 30% yield).[1][2]

Synthesis Pathway Diagram

Caption: Pathway A: Amination of the nitro precursor.

Experimental Workflow Diagram

Caption: Workflow for the amination synthesis.

Pathway B: Synthesis from 4-Amino-3,5-dichloropyridine

This approach involves the direct oxidation of 4-Amino-3,5-dichloropyridine. A significant advantage of this method is the potential for higher yields and the ability to recycle unreacted starting material, making it commercially attractive.[3]

Precursor Synthesis: 4-Amino-3,5-dichloropyridine

The starting material, 4-Amino-3,5-dichloropyridine, is typically prepared by the halogenation of 4-aminopyridine.[3]

-

Protocol: A solution of 4-aminopyridine is stirred in concentrated hydrochloric acid. Hydrogen peroxide solution is added dropwise. The reaction mass is then cooled and basified, causing the product to precipitate. The solid is filtered to give 4-amino-3,5-dichloro pyridine.[3]

-

Melting Point: 162-164 °C[3]

-

Yield: An overall yield of 53.86 mole % (based on 4-aminopyridine) has been reported.[3]

N-Oxidation Quantitative Data Summary

Two example protocols are presented, highlighting different process conditions.

| Parameter | Example 1 (Single Addition) | Example 2 (Lot-wise Addition) | Reference |

| Starting Material | 4-Amino-3,5-dichloropyridine (20 g) | 4-Amino-3,5-dichloropyridine (25 g) | [3] |

| Oxidant | 27.5% H₂O₂ (243 g) | 46% of 80 g H₂O₂ (in 4 lots) | [3] |

| Solvent | Glacial Acetic Acid (150 ml) | Glacial Acetic Acid (100 ml) | [3] |

| Temperature | 60-65 °C | 50-75 °C (addition), 70-85 °C (maintenance) | [3] |

| Reaction Time | 18 hours | 8 hours between lots, then 8 hours | [3] |

| Workup pH | 4.0 - 4.2 | 3.7 - 4.2 | [3] |

| Initial Yield/Purity | 8.2 g / 94.69% | Not specified | [3] |

| Final Yield/Purity | 7.0 g / 99% | 18.3 g / 99% (with recycling) | [3] |

| Overall Molar Yield | Not specified | 74.4% (from 4-aminopyridine) | [3] |

| Melting Point | 208-210 °C (dec.) | Not specified | [3] |

Experimental Protocols for N-Oxidation

Example 1: Single Lot Addition

-

Charge a flask fitted with a mechanical stirrer with 150 ml of glacial acetic acid at 30-35 °C.[3]

-

Add 4-Amino-3,5-dichloropyridine (20 g) with stirring.[3]

-

Add 243 g of hydrogen peroxide (27.5% purity) in one lot.[3]

-

Heat the reaction mixture to 60-65 °C and maintain this temperature for 18 hours.[3]

-

Cool the mixture to 5 °C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.[3]

-

The resulting precipitate is filtered, washed with chilled water, and dried to obtain the crude product.[3]

-

Purify the crude product with methanol to yield 7.0 g of 4-amino-3,5-dichloropyridine-N-oxide with 99% purity.[3]

Example 2: Lot-wise Addition and Recycling

-

Charge a round bottom flask with 100 ml of glacial acetic acid at room temperature.[3]

-

Add 4-Amino-3,5-dichloropyridine (25 g) to the flask with stirring.[3]

-

Heat the reaction mass to 50-75 °C.[3]

-

Add 46% of 80 g of hydrogen peroxide in four equal lots, with an 8-hour interval between each addition.[3]

-

After the final addition, maintain the reaction mixture at 70-85 °C for 8 hours.[3]

-

Chill the mixture to 5 °C and adjust the pH to 3.7-4.2 by adding a 48% caustic solution.[3]

-

The unreacted starting material can be recovered from the filtrate and recycled to improve the overall yield.[3]

Synthesis Pathway Diagram

Caption: Pathway B: N-Oxidation of the amino precursor.

Experimental Workflow Diagram (Lot-wise Addition)

Caption: Workflow for N-Oxidation with recycling.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of method depends on factors such as available starting materials, desired scale, and process optimization goals. The amination of the nitro-precursor (Pathway A) is a direct but lower-yielding method. In contrast, the N-oxidation of 4-Amino-3,5-dichloropyridine (Pathway B) appears more complex due to the precursor synthesis step but offers significantly higher overall yields, especially when implementing a recycling strategy for the unreacted starting material, making it more suitable for commercial-scale production.[3]

References

A Comprehensive Technical Guide to the Solubility of 4-Amino-3,5-dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in pharmaceutical synthesis. The document summarizes known qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound is a chemical compound of significant interest in medicinal chemistry and drug development. It notably serves as an impurity in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1]. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This guide aims to provide a consolidated resource on the solubility of this compound.

Solubility Profile

Currently, there is a lack of publicly available quantitative solubility data for this compound. However, qualitative solubility information can be inferred from synthesis and purification procedures described in the literature. The following table summarizes the available qualitative data. For comparative purposes, solubility information for the related compound, 4-Amino-3,5-dichloropyridine, is also included, as it can provide insights into the potential solubility characteristics of its N-oxide derivative.

| Solvent | This compound | 4-Amino-3,5-dichloropyridine |

| Methanol | Soluble in hot methanol, with low solubility in cold methanol, a property leveraged for recrystallization[1][2]. | Slightly Soluble[3] |

| Water | Low solubility in chilled water, as it is used as a wash solvent for the precipitated compound[4]. | Soluble in warm water[5][6] |

| Chloroform | No data available | Slightly Soluble[3] |

| DMSO | No data available | Slightly Soluble[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound, adapted from standard laboratory practices.

Protocol 1: Qualitative Solubility Determination by Visual Inspection

This method provides a rapid assessment of solubility in various solvents.

-

Preparation: Weigh approximately 1-5 mg of this compound into a clear glass vial.

-

Solvent Addition: Add a small aliquot (e.g., 100 µL) of the test solvent to the vial.

-

Observation: Agitate the mixture using a vortex mixer for 1-2 minutes. Visually inspect the solution against a contrasting background to check for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid does not dissolve, add further aliquots of the solvent, vortexing after each addition, until the solid is fully dissolved or a maximum volume (e.g., 1 mL) is reached.

-

Heating: If the compound remains insoluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the volume of solvent required to dissolve the sample.

Protocol 2: Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method allows for a precise quantification of the solubility of the compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

Quantification: Determine the concentration of the dissolved compound in the original supernatant by comparing the peak area to a standard calibration curve. The solubility is then expressed in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.

Caption: A flowchart outlining the experimental workflow for determining the solubility of a chemical compound.

Conclusion

References

- 1. This compound | 91872-02-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Amino-3,5-dichloropyridine | 22889-78-7 [chemicalbook.com]

- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Crystal Structure Analysis of 4-Amino-3,5-dichloropyridine N-oxide: A Methodological Overview

For Immediate Release

This technical guide provides an overview of the methodologies relevant to the synthesis and potential crystal structure analysis of 4-Amino-3,5-dichloropyridine N-oxide, a compound of interest for researchers, scientists, and drug development professionals. While a definitive, publicly available single-crystal X-ray diffraction study for this specific N-oxide is not available in the reviewed literature, this document outlines the established experimental protocols for its synthesis and the general workflow for its crystallographic analysis, based on studies of structurally related compounds.

Introduction

This compound is a derivative of pyridine, a heterocyclic aromatic compound widely utilized in medicinal chemistry and materials science. The introduction of an N-oxide functional group and halogen substituents can significantly alter the electronic properties, reactivity, and intermolecular interactions of the parent molecule. Crystal structure analysis is a crucial technique for understanding these modifications at the atomic level, providing invaluable insights into solid-state packing, hydrogen bonding networks, and other non-covalent interactions that govern the material's properties. This information is critical for rational drug design and the development of new materials.

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The primary approaches involve either the amination of a nitro precursor or the N-oxidation of an existing aminopyridine.

Method A: Amination of a Nitro Precursor

This synthetic route involves the reaction of a nitropyridine N-oxide with an ammonia source.

Experimental Protocol:

-

A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).

-

The tube is heated in a rotating oil bath at 70°C for 3 hours.

-

After cooling, the reaction mixture is filtered to separate a solid product from the filtrate.

-

The filtrate is extracted with dichloromethane (DCM), dried with magnesium sulfate (MgSO₄), and the solvent is evaporated.

-

The solid obtained from the initial filtration is recrystallized from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.

Method B: N-Oxidation of 4-Amino-3,5-dichloropyridine

This process involves the direct oxidation of the pyridine nitrogen in 4-Amino-3,5-dichloropyridine.

Experimental Protocol:

-

4-Amino-3,5-dichloropyridine (25 g) is added to glacial acetic acid (150 ml) in a flask equipped with a mechanical stirrer at 30-35°C.

-

The reaction mixture is heated to a temperature between 50-75°C.

-

Hydrogen peroxide (46%, 80 g) is added in four equal portions, with an 8-hour interval between each addition.

-

After the final addition, the mixture is maintained at 70-85°C for an additional 8 hours.

-

The mixture is then cooled to 5°C, and the pH is adjusted to 3.7-4.2 using a 48% caustic solution.

-

The resulting precipitate is collected by filtration, washed with chilled water, and dried to obtain the product.

Prospective Crystal Structure Analysis Workflow

Although specific crystallographic data for the title compound is not available, the following section details the standard workflow that would be employed for its crystal structure determination, from crystal growth to data analysis.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common and effective method is slow evaporation.

Experimental Protocol:

-

A saturated solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

-

The solution is filtered to remove any particulate matter.

-

The container is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, single crystals are expected to form.

X-ray Diffraction Data Collection and Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction. The logical flow of this process is depicted in the diagram below.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features and Data Presentation

Based on the analysis of the parent compound, 4-Amino-3,5-dichloropyridine, and other pyridine N-oxides, a crystal structure determination of the title compound would be expected to reveal key quantitative data. This information is typically summarized in structured tables for clarity and comparison.

Crystallographic Data

This table would summarize the fundamental parameters of the crystal lattice and the data refinement process.

| Parameter | Expected Value/Information |

| Chemical formula | C₅H₄Cl₂N₂O |

| Formula weight | 179.00 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated density (g/cm³) | To be determined |

| Absorption coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

| R_int | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| Goodness-of-fit on F² | To be determined |

Hydrogen Bond Geometry

A crucial aspect of the analysis would be the characterization of hydrogen bonds, particularly those involving the amino group and the N-oxide oxygen, which are critical for forming supramolecular structures.

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N—H···O | TBD | TBD | TBD | TBD |

| N—H···N | TBD | TBD | TBD | TBD |

| (D = donor atom; A = acceptor atom; TBD = To Be Determined) |

Conclusion

While a complete crystal structure analysis of this compound is not yet present in the public domain, established protocols for its synthesis are available. The general, well-understood workflow for single-crystal X-ray diffraction provides a clear roadmap for its future structural elucidation. Such a study would be highly valuable, offering detailed insights into the molecular geometry and the intricate network of non-covalent interactions, which are fundamental to its potential applications in pharmaceutical and materials science. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.

4-Amino-3,5-dichloropyridine N-oxide: A Critical Impurity of Roflumilast

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a known process-related impurity and degradation product of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Understanding the formation, characterization, and quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Roflumilast drug products.

Introduction

Roflumilast is a potent anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD). As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing. This compound has been identified as a significant impurity that can arise during the synthesis of Roflumilast or as a degradation product. Its monitoring and control are essential to meet regulatory requirements and ensure patient safety.

Formation of this compound

This impurity can be formed through two primary pathways: as a process-related impurity stemming from the synthesis of a key starting material, and as a degradation product of Roflumilast itself.

Synthesis Pathway

This compound can be synthesized from 4-Amino-3,5-dichloropyridine, a key starting material in the synthesis of Roflumilast. The N-oxidation is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like glacial acetic acid.

Caption: Synthesis of this compound.

Degradation Pathway of Roflumilast

Forced degradation studies have shown that Roflumilast can degrade under certain conditions to form various products, including the N-oxide of the parent drug, Roflumilast N-oxide. While the direct degradation to this compound is less commonly reported as a primary pathway, it is a plausible degradation product of the Roflumilast N-oxide metabolite or through cleavage of the amide bond in Roflumilast N-oxide.

Caption: Potential degradation pathway to the impurity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 91872-02-5 |

| Molecular Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 208-210 °C (decomposes)[1] |

Analytical Methodologies for Quantification

The quantification of this compound in Roflumilast drug substance and product is typically performed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. While a specific monograph method for this impurity is not publicly available, several reported methods for Roflumilast and its related substances can be adapted for its quantification.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a composite based on several published methods for the analysis of Roflumilast and its impurities.[2][3][4] Method validation and optimization would be required for specific applications.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.01 M Ammonium Acetate buffer (pH adjusted to 3.5 with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

4.1.2. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Roflumilast drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration of Roflumilast.

-

System Suitability: The method should be validated for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.

4.1.3. Method Validation Parameters

According to ICH guidelines, the analytical method should be validated for the following parameters:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Acceptance Criteria

The acceptance criteria for impurities in a drug substance are established based on data from preclinical and clinical studies, as well as manufacturing consistency.[5] These limits are guided by ICH Q3A(R2) guidelines.[6] For a new drug substance, the identification and qualification thresholds for impurities are based on the maximum daily dose.

General ICH Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: These are general thresholds and specific limits for this compound in Roflumilast would be established by the manufacturer and approved by regulatory authorities.

Signaling Pathways and Toxicological Considerations

Currently, there is no publicly available information detailing specific signaling pathways that are directly modulated by this compound. The primary focus of research has been on its role as an impurity of Roflumilast. Toxicological evaluation of this and other impurities is a critical component of the drug development process to establish safe limits.

Conclusion

The control of this compound is a vital aspect of ensuring the quality and safety of Roflumilast. This technical guide has outlined the formation, characterization, and analytical methodologies for this impurity. The implementation of robust, validated analytical methods is essential for its accurate quantification and control within acceptable limits, as guided by international regulatory standards. Further research into the potential biological activity of this impurity may provide a more complete understanding of its impact.

References

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the synthesis of pharmacologically active molecules. The document details its discovery and historical context, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, this guide illustrates the synthetic pathways through logical diagrams to facilitate a deeper understanding of the chemical processes involved.

Discovery and History

The earliest accessible documented synthesis of a derivative leading to the 4-amino-3,5-dihalopyridine N-oxide scaffold appears in the scientific literature in the early 1980s. A 1983 publication by Tadeusz et al. described the preparation of 4-amino-3,5-dichloropyridine-N-oxide from 4-acylaminopyridine-N-oxide through a chlorination reaction[1]. This early work laid the foundation for understanding the chemistry of substituted pyridine N-oxides.

Later, in 1998, Chambers et al. reported a multi-step synthesis route starting from 3,5-dichloropyridine, which involved N-oxidation, nitration, and subsequent amination to yield this compound[1]. Although this process resulted in a relatively low overall yield of 20.4 mole %, it represented a significant exploration of synthetic strategies for this class of compounds[1].

The primary significance of this compound lies in its role as a crucial intermediate or a known impurity in the synthesis of Roflumilast[2]. Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The development of efficient and scalable synthetic routes to high-purity this compound and its precursor, 4-Amino-3,5-dichloropyridine, has been driven by the pharmaceutical industry's need for these building blocks.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 91872-02-5 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [3] |

| Molecular Weight | 179.00 g/mol | [3] |

| Appearance | Off-white to pale beige solid | |

| Melting Point | 210 °C | [2] |

| Canonical SMILES | NC1=C(Cl)C=--INVALID-LINK--C=C1Cl | [2] |

| InChI | InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2H,8H2 | [2] |

| Purity (typical) | ≥98% | [4] |

Experimental Protocols

Several synthetic routes to this compound have been reported. The following sections provide detailed methodologies for the most relevant procedures.

Synthesis from 4-Nitro-3,5-dichloropyridine-N-oxide

This method involves the amination of a nitro-substituted pyridine N-oxide.

Experimental Protocol:

-

A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³)[2].

-

The sealed tube is heated in a rotating oil bath at 70 °C for 3 hours[2].

-

After cooling, the reaction mixture is filtered to separate a solid precipitate from the filtrate[2].

-

The filtrate is extracted with dichloromethane (DCM), and the organic layer is dried over magnesium sulfate (MgSO₄) and evaporated to yield a residue[2].

-

The solid obtained from the initial filtration is recrystallized from hot methanol to give 4-amino-3,5-dichloropyridine-N-oxide[2].

-

The reported yield for this process is approximately 30%[2].

Synthesis from 4-Amino-3,5-dichloropyridine via Oxidation

This protocol describes the direct N-oxidation of 4-Amino-3,5-dichloropyridine using hydrogen peroxide.

Experimental Protocol:

-

A round-bottom flask equipped with a mechanical stirrer is charged with 100 ml of glacial acetic acid at room temperature[1].

-

To this, 25 g of 4-Amino-3,5-dichloropyridine is added with continuous stirring[1].

-

The reaction mixture is heated to a temperature range of 50-75 °C[1].

-

A solution of 46% hydrogen peroxide (80 g) is added in four equal portions, with an interval of 8 hours between each addition[1].

-

After the final addition, the reaction mixture is maintained at 70-85 °C for an additional 8 hours[1].

-

The mixture is then cooled to 5 °C, and the pH is adjusted to 3.7-4.2 by the addition of a 48% caustic solution (approximately 15 g)[1].

-

The resulting precipitate is filtered, washed, and dried to yield this compound. This process can achieve an overall molar yield of up to 74.4% with recycling of unreacted materials[1].

Multi-step Synthesis from 3,5-Dichloropyridine

This pathway involves a sequence of N-oxidation, nitration, and amination.

Experimental Protocol (Conceptual Outline):

-

N-Oxidation: 3,5-Dichloropyridine is oxidized to 3,5-Dichloropyridine N-oxide using a suitable oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid.

-

Nitration: The resulting 3,5-Dichloropyridine N-oxide is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 4-Nitro-3,5-dichloropyridine N-oxide.

-

Amination: The nitro group of 4-Nitro-3,5-dichloropyridine N-oxide is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or, as described in section 3.1, through nucleophilic aromatic substitution with ammonia.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in the experimental protocols.

Caption: Synthesis of this compound from its nitro precursor.

Caption: Synthesis via oxidation of 4-Amino-3,5-dichloropyridine.

Caption: Multi-step synthesis pathway from 3,5-Dichloropyridine.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide and its derivatives, compounds of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a particular focus on their role as phosphodiesterase 4 (PDE4) inhibitors.

Core Compound: this compound

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyridine N-oxide core with amino and dichloro substitutions, provides a versatile scaffold for chemical modifications aimed at developing novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91872-02-5 |

| Molecular Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.01 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 208-212 °C |

| Solubility | Soluble in DMSO and methanol |

Synthesis of this compound and its Derivatives

The synthesis of the core compound and its derivatives primarily involves the oxidation of the corresponding pyridine nitrogen and subsequent functional group manipulations.

General Synthesis of Pyridine N-oxides

A common method for the synthesis of pyridine N-oxides is the oxidation of the parent pyridine ring using an oxidizing agent.

Experimental Protocol: General N-oxidation of Pyridines

-

Dissolution: Dissolve the substituted pyridine in a suitable solvent, such as glacial acetic acid or dichloromethane.

-

Oxidation: Add the oxidizing agent, such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or peracetic acid, to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the excess oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate.

-

Isolation: Extract the product into an organic solvent. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Synthesis of this compound.

Synthesis of Roflumilast Analogues

Roflumilast is a potent PDE4 inhibitor, and its synthesis often involves the use of 4-amino-3,5-dichloropyridine. Analogues of Roflumilast can be synthesized by reacting 4-amino-3,5-dichloropyridine with various substituted benzoyl chlorides.

Experimental Protocol: Synthesis of a Roflumilast Analogue

-

Reactant Preparation: In a round-bottom flask, suspend 4-amino-3,5-dichloropyridine and a base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF).

-

Acylation: Add a solution of the desired substituted benzoyl chloride in THF dropwise to the suspension at a controlled temperature (e.g., 15-20°C).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the final Roflumilast analogue.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown significant promise as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of pro-inflammatory cells.

Table 2: Biological Activity of Selected this compound Derivatives

| Compound ID | Modification | Target | Activity (IC₅₀) |

| Roflumilast | N-acylated with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl group | PDE4 | ~1-10 nM |

| Roflumilast N-oxide | N-oxide of Roflumilast | PDE4 | ~1-10 nM |

| Analogue 1 | N-acylated with 3,4-dialkoxybenzoyl group | PDE4B | Varies with alkoxy group |

| Analogue 2 | N-acylated with substituted benzothiazole | PDE4B | Varies with substitution |

Note: The specific IC₅₀ values can vary depending on the assay conditions and the specific PDE4 isoform.

The therapeutic potential of these compounds is primarily in the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis. Roflumilast is an approved drug for the treatment of severe COPD.

Signaling Pathway and Experimental Workflows

The mechanism of action of these compounds is centered on the inhibition of the PDE4 enzyme.

PDE4 Signaling Pathway

Inhibition of PDE4 leads to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.

Caption: PDE4 Signaling Pathway Inhibition.

Experimental Workflow: In Vitro PDE4 Inhibition Assay

A common method to assess the inhibitory activity of compounds against PDE4 is the in vitro enzyme assay.

Caption: PDE4 Inhibition Assay Workflow.

Experimental Protocol: Fluorescence Polarization (FP)-Based PDE4 Assay

This protocol describes a common method for measuring PDE4 activity and inhibition.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

Enzyme Solution: Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

-

Substrate Solution: Prepare a solution of a fluorescently labeled cAMP analog (e.g., FAM-cAMP).

-

Test Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO and then dilute further in assay buffer.

-

-

Assay Procedure:

-

Add the diluted test compound or vehicle (for control wells) to a microplate.

-

Add the diluted PDE4 enzyme solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescent cAMP substrate solution to all wells.

-

Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing a high-affinity phosphate-binding agent.

-

-

Detection:

-

Measure the fluorescence polarization of each well using a suitable plate reader. The FP signal is inversely proportional to the amount of hydrolyzed substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion